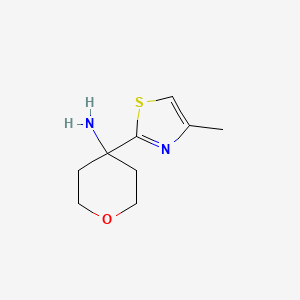

4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amin

Übersicht

Beschreibung

4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine is a useful research compound. Its molecular formula is C9H14N2OS and its molecular weight is 198.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antimikrobielle und antivirale Anwendungen

Thiazolderivate, einschließlich “4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amin”, wurden ausgiebig auf ihre antimikrobiellen Eigenschaften untersucht . Diese Verbindungen sind dafür bekannt, gegen ein breites Spektrum von mikrobiellen Krankheitserregern zu wirken. Darüber hinaus haben Thiazolderivate vielversprechende Ergebnisse in der antiviralen Forschung gezeigt, insbesondere in der Entwicklung von Behandlungen für HIV .

Landwirtschaft: Fungizid- und Pestizidentwicklung

Im Agrarsektor werden Thiazolverbindungen aufgrund ihrer fungiziden und pestiziden Eigenschaften eingesetzt . Sie spielen eine entscheidende Rolle beim Schutz von Feldfrüchten vor Pilzinfektionen und Schädlingsbefall und tragen so zu einer höheren Produktivität und Ernährungssicherheit bei.

Industrielle Anwendungen: Chemische Synthese und Materialwissenschaft

“this compound” dient als Baustein bei der Synthese verschiedener Industriechemikalien . Seine Derivate werden bei der Herstellung von Farbstoffen, Pigmenten und anderen Materialien verwendet, die bestimmte chemische Eigenschaften benötigen, die durch den Thiazol-Molekülteil vermittelt werden .

Umweltwissenschaften: Biodegradation und Schadstoffkontrolle

Thiazolderivate werden auf ihr Potenzial in Biodegradationsprozessen untersucht. Ihre Fähigkeit, mit Umweltkontaminanten zu interagieren, macht sie wertvoll für die Untersuchung der Schadstoffkontrolle und der Sanierung der Umwelt .

Materialwissenschaft: Photographische Sensibilisatoren und Flüssigkristalle

Die Derivate der Verbindung finden Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung von photographischen Sensibilisatoren und Flüssigkristallen . Diese Materialien sind in verschiedenen Technologien unverzichtbar, darunter Anzeigegeräte und photographische Ausrüstung.

Analytische Chemie: Analyse biochemischer Pfade

In der analytischen Chemie werden Thiazolderivate verwendet, um biochemische Pfade zu untersuchen und zu manipulieren. Sie können Enzyme und Rezeptoren hemmen oder aktivieren und so Einblicke in die Funktionsweise biologischer Systeme liefern .

Wirkmechanismus

Target of Action

It is known that thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives may influence their action in different environments .

Biochemische Analyse

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often dependent on the specific structure of the thiazole derivative.

Cellular Effects

Thiazole derivatives have been found to have diverse effects on cells, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

4-(4-methyl-1,3-thiazol-2-yl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-7-6-13-8(11-7)9(10)2-4-12-5-3-9/h6H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKQEUXAKPHFRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2(CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

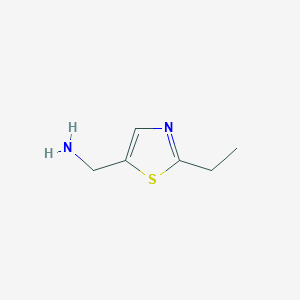

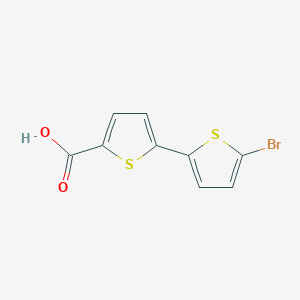

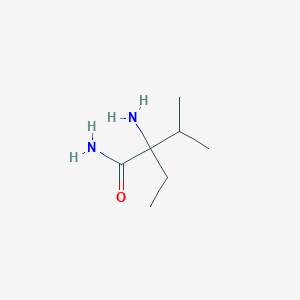

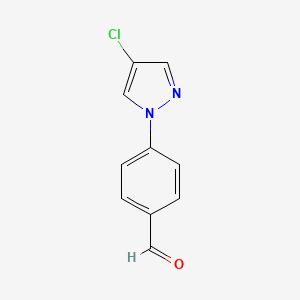

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)

![[4-(4-Bromopyrazol-1-yl)phenyl]methanol](/img/structure/B1526463.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)

![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)